N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine
Overview
Description
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine: is a chemical compound that belongs to the class of cysteine derivatives It is characterized by the presence of an acetyl group attached to the nitrogen atom and a 2,5-dimethylphenyl group attached to the sulfur atom of the cysteine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the 2,5-dimethylphenyl group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable catalyst to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also include quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The acetyl group or the 2,5-dimethylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine involves its interaction with molecular targets such as enzymes and proteins. The acetyl and 2,5-dimethylphenyl groups may enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-(2,5-dimethylphenyl)-L-cysteine: Lacks the acetyl group but retains the 2,5-dimethylphenyl moiety.
N-Acetyl-S-phenyl-L-cysteine: Similar structure but with a phenyl group instead of a 2,5-dimethylphenyl group.
Uniqueness
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is unique due to the presence of both the acetyl and 2,5-dimethylphenyl groups, which may confer distinct chemical and biological properties
Biological Activity
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine (NADMC) is a derivative of L-cysteine that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and implications for therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
NADMC is characterized by the presence of an acetyl group and a 2,5-dimethylbenzene moiety attached to the sulfur atom of L-cysteine. This unique structure is believed to influence its reactivity and interaction with biological targets.
Key Features:
- Molecular Formula: C₁₃H₁₅N₁O₂S
- Molecular Weight: 253.33 g/mol
- Functional Groups: Acetyl (–COCH₃), thiol (–SH), and aromatic ring
The biological activity of NADMC primarily stems from its ability to participate in redox reactions due to the thiol group, which can form disulfide bonds. The acetyl group enhances its lipophilicity, potentially improving membrane permeability and interaction with cellular targets.
Mechanisms include:
- Antioxidant Activity: NADMC may scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Modulation: It can interact with various enzymes, influencing metabolic pathways related to detoxification and cellular signaling.
Antioxidant Properties
Research indicates that NADMC exhibits significant antioxidant properties. It has been shown to reduce lipid peroxidation levels in cellular models under oxidative stress conditions. For instance, in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, NADMC treatment resulted in decreased malondialdehyde (MDA) levels and increased glutathione (GSH) synthesis .
Cytotoxicity and Anticancer Activity
NADMC has demonstrated promising anticancer effects in vitro. A study evaluated its cytotoxicity against various cancer cell lines, including melanoma and colon cancer cells. The results indicated that NADMC induced apoptosis without significantly affecting normal cells. The IC50 values for cancer cell lines were notably lower than those for normal cell lines, suggesting selective toxicity .
Cell Line | IC50 (µM) | Normal Cell Toxicity (µM) |
---|---|---|
UACC-62 (Melanoma) | 16.5 ± 1.2 | >200 |
GC3/c1 (Colon) | 12.3 ± 0.8 | >200 |
OVCAR-3 (Ovarian) | 15.0 ± 1.0 | >200 |
Case Studies
- Neuroprotective Effects : In a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y cells, NADMC treatment significantly reduced apoptosis markers such as caspase-3 activity while enhancing cell viability .
- Cancer Treatment : In preclinical studies involving human melanoma cell lines, NADMC exhibited potent anticancer activity comparable to established chemotherapeutics like dacarbazine but with lower toxicity profiles .
Therapeutic Implications
The potential therapeutic applications of NADMC are broadening as research continues to uncover its biological activities:
- Antioxidant Therapies : Its ability to mitigate oxidative damage positions it as a candidate for developing treatments for neurodegenerative diseases.
- Cancer Therapeutics : Given its selective cytotoxicity against cancer cells, NADMC may serve as a lead compound for new anticancer drugs.
Properties
IUPAC Name |
(2R)-2-acetamido-3-(2,5-dimethylphenyl)sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-8-4-5-9(2)12(6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCBFFLCBUOZER-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)SC[C@@H](C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676250 | |
Record name | N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581076-70-2 | |
Record name | N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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